

Quantum Chemical Calculations for Oleyl Hydroxyethyl Imidazoline: A Technical Guide

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Compound of Interest

Compound Name: *Oleyl hydroxyethyl imidazoline*

Cat. No.: *B1609462*

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Abstract

Oleyl hydroxyethyl imidazoline is a cationic surfactant with significant applications as a corrosion inhibitor, emulsifier, and antistatic agent. Understanding its molecular properties is crucial for optimizing its performance in various formulations. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the electronic structure and reactivity of this molecule. This technical guide details the computational methodologies for performing quantum chemical calculations on **oleyl hydroxyethyl imidazoline** and presents key molecular descriptors in a structured format to facilitate analysis and comparison. The insights derived from these calculations are invaluable for predicting the molecule's interaction with metal surfaces and other chemical species, thereby guiding the development of more effective corrosion inhibitors and other industrial products.

Introduction

Oleyl hydroxyethyl imidazoline is an amphiphilic molecule characterized by a hydrophilic imidazoline head group containing a hydroxyethyl substituent and a long, hydrophobic oleyl tail. [1] This unique structure enables it to form protective films on metal surfaces, thus inhibiting corrosion. [2] The efficacy of imidazoline derivatives as corrosion inhibitors is strongly linked to their molecular and electronic properties. [3][4] Quantum chemical calculations offer a

theoretical framework to investigate these properties, providing insights that complement experimental studies.[5]

This guide focuses on the application of Density Functional Theory (DFT) to model **oleyl hydroxyethyl imidazoline** and calculate key quantum chemical parameters that govern its reactivity and inhibitory action.

Computational Methodology

The quantum chemical calculations for **oleyl hydroxyethyl imidazoline** are typically performed using DFT methods. The general workflow for these calculations is outlined below.

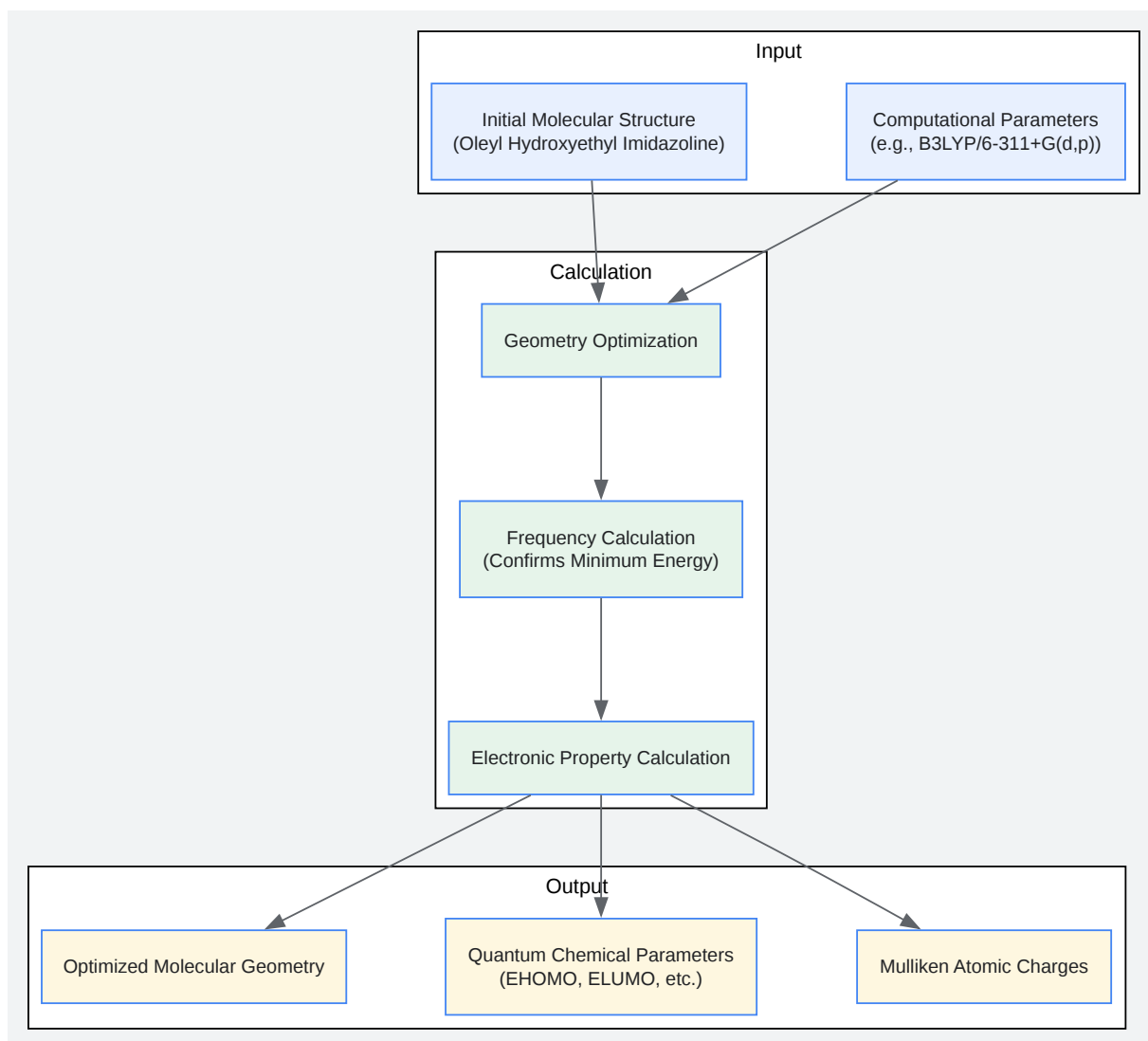
Molecular Geometry Optimization

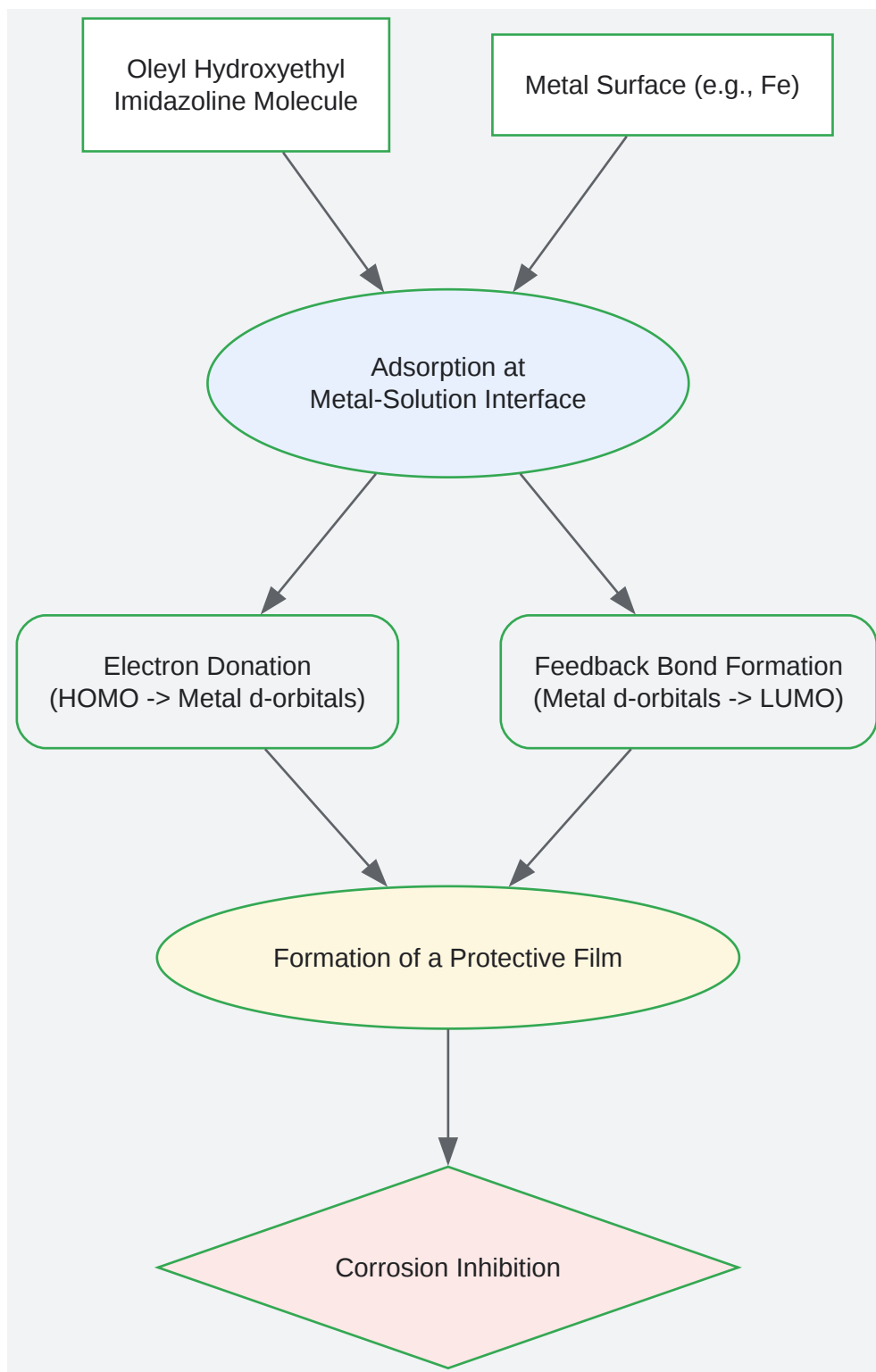
The first step in the computational study is to obtain the optimized molecular geometry of **oleyl hydroxyethyl imidazoline**. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set, such as 6-311+G(d,p).[6][7] The optimization process ensures that the calculated properties correspond to the most stable conformation of the molecule.

Quantum Chemical Parameter Calculation

Once the geometry is optimized, a range of quantum chemical parameters can be calculated to describe the molecule's electronic structure and reactivity. These parameters are crucial for understanding the mechanism of corrosion inhibition.[3][4]

A diagram illustrating the typical workflow for quantum chemical calculations is provided below.





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